molecular formula C17H18N4O4 B12173167 N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}furan-2-carboxamide

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}furan-2-carboxamide

Cat. No.: B12173167
M. Wt: 342.35 g/mol
InChI Key: HNAZHIXORYMORE-UHFFFAOYSA-N
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Description

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}furan-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a triazole ring, a furan ring, and a dimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}furan-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic substitution reaction using 3,4-dimethoxyphenyl ethyl halides.

    Formation of the Furan Ring: The furan ring can be synthesized through a cyclization reaction involving appropriate dicarbonyl compounds.

    Coupling Reactions: The final step involves coupling the triazole and furan rings with the dimethoxyphenyl group using amide bond formation reactions, typically employing coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings or the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide
  • 3,4-Dimethoxyphenethylamine
  • N-(2-(3,4-Dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno(2,3-d)pyrimidin-4-amine

Uniqueness

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}furan-2-carboxamide is unique due to its combination of a triazole ring and a furan ring, which imparts distinct chemical and biological properties compared to other similar compounds. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.

Biological Activity

N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • A triazole ring
  • A furan moiety
  • A dimethoxyphenyl ethyl group

The molecular formula is C21H24N4O3C_{21}H_{24}N_4O_3 with a molecular weight of approximately 392.44 g/mol. The presence of methoxy groups enhances its solubility and reactivity profile, making it a candidate for various biological applications.

The biological activity of this compound is believed to involve:

  • Inhibition of specific enzymes or receptors crucial for cell proliferation and survival.
  • Modulation of immune responses through cytokine release inhibition.

Biological Activities

Research has indicated that this compound exhibits several significant biological activities:

  • Antimicrobial Activity :
    • Exhibits activity against both Gram-positive and Gram-negative bacteria.
    • Demonstrated efficacy in inhibiting microbial growth in vitro.
  • Antiviral Properties :
    • Potential effectiveness against various viral strains.
    • Mechanistic studies suggest interference with viral replication processes.
  • Anticancer Effects :
    • Shows promise in inhibiting cancer cell proliferation.
    • Induces apoptosis in cancerous cells through modulation of apoptotic pathways.

Case Studies and Experimental Results

Several studies have evaluated the biological activity of this compound:

StudyFindings
Investigated the synthesis and biological properties; reported significant antimicrobial and anticancer activities.
Evaluated the effects on cytokine release (TNF-α, IL-6) in peripheral blood mononuclear cells (PBMCs); showed a reduction in TNF-α production by 44–60% at higher concentrations.
Conducted toxicity assessments; found low toxicity levels comparable to control treatments.

Antimicrobial Activity

A study demonstrated that this compound effectively inhibited the growth of various bacterial strains including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those of standard antibiotics.

Anticancer Activity

In vitro assays using cancer cell lines (e.g., A549 lung cancer cells) indicated that the compound induced apoptosis with an IC50 value of approximately 25 µM. The mechanism involves the activation of caspases and modulation of Bcl-2 family proteins, leading to programmed cell death.

Properties

Molecular Formula

C17H18N4O4

Molecular Weight

342.35 g/mol

IUPAC Name

N-[5-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-3-yl]furan-2-carboxamide

InChI

InChI=1S/C17H18N4O4/c1-23-12-7-5-11(10-14(12)24-2)6-8-15-18-17(21-20-15)19-16(22)13-4-3-9-25-13/h3-5,7,9-10H,6,8H2,1-2H3,(H2,18,19,20,21,22)

InChI Key

HNAZHIXORYMORE-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCC2=NC(=NN2)NC(=O)C3=CC=CO3)OC

Origin of Product

United States

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